molecular formula C18H23NO3S B2675886 N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 2415553-92-1

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No. B2675886
M. Wt: 333.45
InChI Key: ZALZTLXMCIPROD-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, also known as EMD 57033, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying certain biological processes.

Mechanism Of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves its binding to specific sites on ion channels, thereby blocking their function. This selective binding allows for the study of specific types of ion channels, which can provide insights into their role in various biological processes.

Biochemical And Physiological Effects

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. Additionally, it has been found to have vasodilatory effects, which could have potential applications in the treatment of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 in lab experiments is its selectivity for certain types of ion channels, which allows for the study of specific biological processes. However, one limitation is that its effects may be influenced by factors such as pH and temperature, which could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for the study of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033. One such direction is the investigation of its effects on other types of ion channels, which could provide insights into their role in various biological processes. Additionally, further studies could explore its potential use in the treatment of cardiovascular disease or other conditions. Overall, N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has shown promise as a tool for scientific research, and further investigation could reveal even more potential applications for this compound.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chlorosulfonate. This intermediate is then reacted with 5-methoxy-2,4-dimethylbenzene-1-amine to yield the final product.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been studied for its potential use in a variety of scientific research applications. One such application is in the study of ion channels, which are important for the regulation of cellular processes. N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide 57033 has been found to selectively block certain types of ion channels, making it a useful tool for studying their function.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-6-15-9-7-8-12(2)18(15)19-23(20,21)17-11-16(22-5)13(3)10-14(17)4/h7-11,19H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALZTLXMCIPROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

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